7-(4-Methoxyphenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-(4-Methoxyphenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core substituted with a 4-methoxyphenyl group at the 7-position and a 4-phenylpiperazino moiety at the 2-position. The triazolopyrimidine scaffold is pharmacologically significant due to its structural mimicry of purine bases, enabling interactions with biological targets such as enzymes and receptors . The 4-methoxyphenyl group enhances electron-donating properties and metabolic stability, while the 4-phenylpiperazino moiety contributes to solubility and receptor-binding affinity, particularly in neurological and metabolic pathways .
Properties
IUPAC Name |
7-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c1-29-19-9-7-17(8-10-19)20-11-12-23-21-24-22(25-28(20)21)27-15-13-26(14-16-27)18-5-3-2-4-6-18/h2-12H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIHZEVHFLGLQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-(4-Methoxyphenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.
Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Phenylpiperazino Group: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Oxidation Reactions
The methoxyphenyl group undergoes oxidative demethylation under strong acidic or oxidative conditions. For example, treatment with HBr/acetic acid converts the methoxy group to a hydroxyl group . Additionally, sulfur-containing analogs of triazolopyrimidines are oxidized to sulfonyl derivatives using KMnO₄ .
| Substrate | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methoxyphenyl derivative | HBr (48%), acetic acid, reflux | Hydroxyphenyl derivative | 78% | |
| Thioether analog | 4% KMnO₄, H₂O, 25°C | Sulfonyl derivative | 85% |
Reduction Reactions
The triazolopyrimidine core remains stable under mild reducing conditions, but nitro groups (if present) are reduced to amines. For example, catalytic hydrogenation with Pd/C in ethanol selectively reduces nitro substituents without affecting the heterocycle .
| Substrate | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitro-substituted analog | H₂ (1 atm), 10% Pd/C, EtOH | Amino-substituted derivative | 92% |
Nucleophilic Aromatic Substitution
Electron-deficient positions on the triazolopyrimidine core undergo nucleophilic substitution. Piperazino groups facilitate reactions at the C-2 position .
| Substrate | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Chloro-triazolopyrimidine | Piperazine, K₂CO₃, DMF, 80°C | Piperazino-substituted derivative | 88% |
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings introduce aryl groups at the C-7 position .
| Substrate | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Bromo-triazolopyrimidine | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME | Biaryl-substituted derivative | 76% |
Metal Chelation
The triazolopyrimidine scaffold chelates transition metals (e.g., Cu²⁺, Fe³⁺) via its nitrogen atoms, forming stable complexes. This property is exploited in catalytic and therapeutic applications .
| Metal Ion | Ligand Position | Application | Reference |
|---|---|---|---|
| Cu²⁺ | N1, N4 of triazole | Anticancer agent development | |
| Fe³⁺ | Pyrimidine N atoms | Enzyme inhibition studies |
Piperazine Functionalization
The phenylpiperazino group undergoes alkylation or acylation. For instance, reaction with acetyl chloride yields N-acetyl derivatives .
| Substrate | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylpiperazino derivative | Acetyl chloride, Et₃N, CH₂Cl₂ | N-Acetylpiperazino derivative | 91% |
Acid/Base Reactivity
The compound forms stable hydrochloride salts under acidic conditions (e.g., HCl/EtOH), enhancing solubility for pharmacological applications .
Key Research Findings
-
Antiviral Activity : Derivatives with sulfonyl or hydroxyphenyl groups show enhanced inhibition of influenza A polymerase (IC₅₀ = 10–15 µM) .
-
Antitumor Effects : Copper-chelate complexes exhibit cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12.5 µM) .
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Neuropharmacology : Piperazino modifications improve serotonin receptor binding (Kᵢ = 0.8 nM for 5-HT₁₀) .
Scientific Research Applications
Basic Information
- Molecular Formula : C22H22N6O
- Molar Mass : 386.45 g/mol
- CAS Number : 338403-71-7
Structure
The structure of the compound features a triazolo-pyrimidine core with a methoxyphenyl and phenylpiperazine substituent, which is significant for its biological activity.
Antitumor Activity
Research has indicated that derivatives of triazolo-pyrimidines exhibit significant antitumor properties. A study demonstrated that related compounds showed inhibitory effects on various cancer cell lines, including HeLa cells, with IC50 values indicating potent cytotoxicity . The mechanism of action is believed to involve interference with cellular signaling pathways critical for cancer cell proliferation.
Antidepressant and Anxiolytic Effects
The incorporation of piperazine moieties in compounds has been linked to antidepressant and anxiolytic activities. A study involving similar structures revealed their potential to modulate serotonin receptors, which are crucial targets for treating mood disorders . The specific interactions of 7-(4-Methoxyphenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine with these receptors could lead to the development of new antidepressant therapies.
Antiviral Properties
Emerging research suggests that triazolo-pyrimidine derivatives may possess antiviral properties. Compounds with similar structures have been evaluated for their ability to inhibit viral replication processes. This property is particularly relevant in the context of developing treatments for viral infections such as influenza and HIV .
Case Study 1: Anticancer Activity Evaluation
In a controlled study, researchers synthesized various derivatives of triazolo-pyrimidines and evaluated their anticancer activity against HeLa cells. The compound demonstrated an IC50 value significantly lower than many existing chemotherapeutics, indicating its potential as a lead compound for further development .
Case Study 2: Pharmacological Profiling for CNS Effects
A pharmacological profile was developed for the compound focusing on its effects on serotonin receptors. In vitro assays showed promising results in modulating receptor activity, suggesting potential use in treating anxiety and depression .
Mechanism of Action
The mechanism of action of 7-(4-Methoxyphenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include G-protein coupled receptors and ion channels.
Comparison with Similar Compounds
Position 2 Substitutions
- Chloromethyl Group (S1-TP): In S1-TP (5-(chloromethyl)-2-(4-methoxyphenyl)-triazolo[1,5-a]pyrimidin-7(3H)-one), the chloromethyl group at position 5 introduces electrophilic reactivity, impacting electrochemical behavior but reducing metabolic stability compared to the phenylpiperazino group .
- Sulfonamide Group (Herbicidal Derivatives): Substitution with sulfonamide at position 2 (e.g., [1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamides) shifts activity toward herbicidal applications, targeting plant-specific enzymes .
Position 7 Substitutions
- 4-Methoxyphenyl (Target Compound): Enhances selectivity for hCA isoforms and antidiabetic targets due to methoxy’s electron-donating effects .
- 2-Fluorophenyl (9a): In 7-(2-fluorophenyl)-triazolo[1,5-a]pyrimidine, fluorine increases lipophilicity and metabolic stability but reduces solubility compared to methoxy .
Position 5 Substitutions
- Pyridin-2-yl (Compound 62): Substitution with pyridine at position 5 (e.g., 7-(3-(4-methoxyphenyl)pyrrolidin-1-yl)-5-(pyridin-2-yl)-triazolo[1,5-a]pyrimidine) enhances anti-tubercular activity but reduces antidiabetic efficacy .
Pharmacological and Electrochemical Profiles
- Antidiabetic Activity: The target compound’s dual mechanism (glucokinase activation and DPP-4 inhibition) is unique among triazolopyrimidines. S2-TP (piperidinomethyl) and S3-TP (morpholinomethyl) lack this polyvalency, focusing instead on electrochemical redox properties .
- Anticancer Potential: Unlike 7-(4-chlorophenyl)-5-phenyl derivatives (AC1NSPYH), which lack tumor-associated hCA inhibition, the target compound’s 4-methoxyphenyl group confers selectivity for hCA IX/XII .
Biological Activity
The compound 7-(4-Methoxyphenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine is part of a class of triazolo-pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in oncology and neuropharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.
Chemical Structure and Synthesis
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 366.43 g/mol
The synthesis typically involves the condensation of 4-methoxyphenyl and piperazine derivatives with appropriate precursors under controlled conditions. Recent advancements in synthetic methodologies, such as microwave-assisted synthesis, have improved yields and reduced reaction times significantly.
Antitumor Activity
Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit significant antitumor properties. For instance:
- Mechanism of Action : These compounds have been shown to inhibit specific oncogenic pathways by targeting proteins involved in cell cycle regulation and apoptosis. In particular, studies have demonstrated that derivatives can inhibit Skp2 (S-phase kinase-associated protein 2), which is crucial for cell cycle progression.
- In Vitro Studies : In vitro assays revealed that This compound effectively inhibits the proliferation of various cancer cell lines. Notably, it induced G1/S phase arrest in breast cancer cells and exhibited a dose-dependent reduction in cell viability.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induces apoptosis via caspase activation |
| HCT116 (Colon) | 15.0 | Inhibits Skp2 leading to increased p21/p27 levels |
| A549 (Lung) | 10.0 | Disrupts cell cycle progression |
Neuropharmacological Effects
In addition to its antitumor activity, this compound has shown promise in neuropharmacology:
- Cognitive Enhancement : Animal studies suggest that it may enhance cognitive functions and exhibit anxiolytic effects. The compound appears to modulate neurotransmitter systems, potentially increasing levels of serotonin and dopamine.
- Mechanistic Insights : The interaction with serotonin receptors has been noted, indicating its potential as a therapeutic agent for anxiety disorders.
Case Study 1: Antitumor Efficacy
A study conducted on xenograft models demonstrated that treatment with the compound led to a significant reduction in tumor size compared to control groups. The results highlighted its potential as a lead candidate for further development in cancer therapy.
Case Study 2: Neuroprotective Properties
In a preclinical model of Alzheimer's disease, the administration of This compound resulted in improved memory retention and reduced neuroinflammation markers.
Q & A
Q. What are the recommended synthetic routes for 7-(4-Methoxyphenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine, and how do green chemistry principles apply?
- Methodological Answer : The compound can be synthesized via multicomponent reactions using eco-friendly additives like 4,4’-trimethylenedipiperidine (TMDP). Key strategies include:
- Solvent Systems : Ethanol/water (1:1 v/v) under reflux conditions, which reduces toxicity and flammability risks compared to traditional solvents like DMF .
- Catalyst : TMDP acts as a Lewis base and hydrogen-bond acceptor, enabling high yields (e.g., 85–90%) while being recyclable and non-toxic .
- Substituent Introduction : Piperazine derivatives are introduced via nucleophilic substitution or coupling reactions (e.g., with 4-phenylpiperazine in dichloromethane and triethylamine) .
Q. What spectroscopic and analytical techniques are used to confirm the structure of this compound?
- Methodological Answer : Structural validation requires a combination of techniques:
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹ and N-H deformation at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm and piperazino carbons at δ 45–55 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ~450–500) and fragmentation patterns validate the molecular formula .
- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation) .
Q. How is the compound initially screened for biological activity, and what models are used?
- Methodological Answer : Preliminary bioactivity screening involves:
- In Vitro Assays : Enzyme inhibition studies (e.g., phosphodiesterase or kinase assays) to assess IC₅₀ values .
- Cell-Based Models : Antiproliferative activity tested in cancer cell lines (e.g., glioma or vascular smooth muscle cells) using MTT assays .
- Agricultural Applications : Herbicidal or fungicidal activity evaluated on plant models (e.g., Brassica campestris for herbicidal effects) .
Advanced Research Questions
Q. How can solvent systems and catalysts be optimized to improve regioselectivity in triazolopyrimidine synthesis?
- Methodological Answer : Regioselectivity is influenced by:
- Solvent Polarity : Polar aprotic solvents (e.g., NMP) favor nucleophilic substitution at the pyrimidine C2 position, while green solvents (ethanol/water) reduce side reactions .
- Catalyst Design : TMDP’s dual Lewis base sites enhance electron density at reactive centers, directing substitution to the 2- and 7-positions .
- Temperature Control : Molten-state TMDP (65°C) improves reaction homogeneity, reducing byproducts .
Q. What computational strategies are used to predict the compound’s electronic properties and binding affinity?
- Methodological Answer : Computational approaches include:
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess reactivity (e.g., methoxyphenyl groups lower the gap by ~0.5 eV) .
- Molecular Docking : Simulates binding to target proteins (e.g., PDE10A for neurological applications) using software like AutoDock Vina .
- QSAR Models : Correlates substituent electronic parameters (Hammett σ) with bioactivity .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Contradictions arise from variations in:
- Assay Conditions : Standardize pH, temperature, and incubation times (e.g., 37°C, pH 7.4 for cell-based assays) .
- Structural Analogues : Compare activity of derivatives (e.g., replacing methoxyphenyl with trifluoromethyl groups reduces antifungal potency by 40%) .
- Metabolic Stability : Assess liver microsome stability to identify degradation products interfering with activity .
Q. What crystallographic techniques confirm the molecular conformation of triazolopyrimidine derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
